molecular formula C18H9ClO7 B1240981 Topopyrone A

Topopyrone A

Cat. No. B1240981
M. Wt: 372.7 g/mol
InChI Key: KUCMIJRMIDNZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topopyrone A is a naphthochromene that is 4H-naphtho[2,3-h]chromene-4,7,12-trione substituted by a chloro group at position 10, hydroxy groups at positions 5, 9 and 11 and a methyl group at position 2. It is isolated from a fungal strain Phoma sp.BAUA2861 and acts as an inhibitor of the enzyme topoisomerase I. It has a role as a metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antiviral agent, an antineoplastic agent and an antimicrobial agent. It is an organochlorine compound, a naphthochromene, a member of phenols and a member of p-quinones.

Scientific Research Applications

Topopyrone A and DNA Topoisomerases

  • DNA Topoisomerase Poison : Topopyrone A acts as a poison for human DNA topoisomerases I and II, making it a rare example of a molecule that effectively interacts with more than one DNA topoisomerase. This dual interaction is crucial for understanding its potential therapeutic applications in cancer treatment (Khan, Elban, & Hecht, 2008).

  • Synthesis and Biological Activities : Studies on the synthesis of topopyrone A and its analogues have provided insights into their ability to stabilize DNA-topoisomerase I and II covalent binary complexes. These studies emphasize the significance of the fused 1,4-pyrone ring and halogen substituents in the topopyrones' potency as topoisomerase poisons (Zaleski et al., 2012).

  • Intercalation into DNA : Topopyrone A demonstrates the ability to intercalate into CG base pairs of DNA. NMR studies suggest that the compound can transiently bind to the double helix, influencing the DNA structure and its interaction with topoisomerases (Scaglioni et al., 2009).

Other Applications

  • Synthesis and Cytotoxic Activity : Structural analogues of topopyrone C, closely related to topopyrone A, have shown increased cytotoxic potency and ability to stabilize topoisomerase-mediated cleavage. This underscores the importance of certain structural features for the inhibitory effect on topoisomerase I and its cytotoxic activity (Dallavalle et al., 2008).

  • Radical Scavenging Property : A study on topopyrone C derivatives, related to topopyrone A, revealed strong scavenging effects on DPPH and NO radicals, suggesting potential antioxidant properties. This was the first evidence for the radical scavenging property of topopyrone C derivatives (Aziz et al., 2016).

properties

Molecular Formula

C18H9ClO7

Molecular Weight

372.7 g/mol

IUPAC Name

10-chloro-5,9,11-trihydroxy-2-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C18H9ClO7/c1-5-2-8(20)13-9(21)3-7-12(18(13)26-5)16(24)11-6(15(7)23)4-10(22)14(19)17(11)25/h2-4,21-22,25H,1H3

InChI Key

KUCMIJRMIDNZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O)O

synonyms

topopyrone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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